N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 4th position of the benzothiazole ring and a carboxamide group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Carboxamide Formation: The carboxamide group is introduced by reacting the brominated benzothiazole with an appropriate amine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of diseases.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This compound may interfere with DNA synthesis, protein function, or cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(4-Bromo-1,3-benzothiazol-2-yl)-2-furamide: Similar structure but with a furan ring instead of a benzothiazole ring.
N-(4-Bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Contains a nitro group instead of a carboxamide group.
N-(4-Bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide: Features a piperidine ring and a methylsulfonyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZSUZXWYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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